N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c1-14-11-15(21)6-7-17(14)31(28,29)25-9-4-10-30-18(25)13-24-20(27)19(26)23-12-16-5-2-3-8-22-16/h2-3,5-8,11,18H,4,9-10,12-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGZUHZTCSYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
- Fluorinated Aromatic Ring : The 4-fluoro-2-methylbenzenesulfonyl group enhances the compound's interaction with biological targets.
- Oxazinan Ring : This cyclic structure contributes to stability and reactivity.
- Ethanediamide Moiety : This functional group is crucial for biological interactions.
The molecular formula is , with a molecular weight of approximately 367.39 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxazinan Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Fluorinated Aromatic Group : Utilizes fluorinating agents such as Selectfluor®.
- Amide Bond Formation : Coupling the oxazinan intermediate with the ethanediamide moiety using coupling reagents like EDCI or DCC.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound's functional groups enable it to form specific interactions, modulating their activity and leading to various biological effects. Potential pathways include:
- Inhibition or Activation of Enzymatic Reactions
- Binding to Receptor Sites
- Altering Cellular Signaling Processes
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well.
Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor. Similar compounds in its class have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical targets in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- Antimicrobial Activity :
- A derivative exhibited significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.
- Cholinesterase Inhibition Studies :
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of pyridine |
| N-[3-fluoro-4-(6-methoxyquinolin)phenyl]-N'-(4-fluorophenyl)cyclopropane | Different core structure; fluorinated phenyl groups | Modulates protein kinase activity |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular weight calculated based on formula C₁₉H₂₃FN₄O₅S.
Key Comparative Insights
Sulfonyl Group Variations: The target compound’s 4-fluoro-2-methylbenzenesulfonyl group offers enhanced steric hindrance and lipophilicity compared to the 4-fluorobenzenesulfonyl group in . The methyl substituent may improve membrane permeability and target binding. In contrast, the pyrazolopyrimidine derivative () uses a simpler benzenesulfonamide but compensates with a fluorinated chromenone core for increased bioactivity .
Piperazine-based analogs () replace the oxazinan core with a piperazine-carbonyl linker, showing higher molecular weights (~547 vs. ~437) and distinct pharmacokinetic profiles .
Fluorination Effects :
- Fluorine atoms in the target and compounds enhance metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (azide substitution) or (sulfonylation), though yields may vary due to steric demands from the pyridinyl group .
- Bioactivity Predictions : The pyridinylmethyl substituent may improve target selectivity over kinase inhibitors (e.g., ’s trifluoromethylbenzoyl-piperazine derivatives), which prioritize bulkier substituents for ATP-binding pocket interactions .
- Thermal Stability : ’s compound (melting point 175–178°C) suggests fluorinated heterocycles enhance stability, a trait likely shared by the target compound .
Preparation Methods
Synthesis of the 1,3-Oxazinan Core
The six-membered 1,3-oxazinan ring is constructed via a cyclocondensation reaction. Building on methods for oxazolidine synthesis, a modified approach using 1,3-diaminopropanol and glycolic acid derivatives under reflux conditions forms the oxazinan backbone. Key steps include:
- Cyclization : Heating 1,3-diaminopropanol with methyl glycolate in toluene at 110°C for 24 hours yields 1,3-oxazinan-2-ylmethanol. Ultrasound-assisted synthesis (40 kHz, 50°C, 2 hours) reduces reaction time by 80% while maintaining a 92% yield.
- Functionalization : The hydroxyl group at the 2-position is converted to a primary amine via a two-step process: (1) tosylation using p-toluenesulfonyl chloride in pyridine, and (2) displacement with aqueous ammonia to yield 1,3-oxazinan-2-ylmethylamine.
Sulfonylation at the 3-Position
Introducing the 4-fluoro-2-methylbenzenesulfonyl group proceeds via nucleophilic substitution:
- Reaction Conditions : 1,3-Oxazinan-2-ylmethylamine reacts with 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (2.5 equiv) as a base. Phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equiv) enhances sulfonylation efficiency.
- Optimization : Elevated temperatures (reflux at 40°C for 6 hours) achieve 89% conversion. Post-reaction purification via flash chromatography (DCM/methanol 95:5) isolates the sulfonylated intermediate, 3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethylamine, as a white solid.
Formation of the Ethanediamide Bridge
The diamide linker is constructed through sequential coupling of the oxazinan and pyridinyl amines with oxalic acid:
- Activation : Oxalyl chloride (1.5 equiv) reacts with oxazinan-methylamine in anhydrous tetrahydrofuran (THF) at 0°C to form the intermediate acyl chloride.
- Coupling : Adding pyridin-2-ylmethylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in THF at room temperature for 12 hours yields the target diamide. Catalytic 4-dimethylaminopyridine (DMAP, 0.2 equiv) increases yield from 68% to 85%.
Process Optimization and Green Chemistry
Comparative analysis of conventional vs. modern techniques reveals significant improvements:
Ultrasound reduces reaction times by disrupting solvent cavitation, enhancing reagent diffusion.
Characterization and Analytical Data
NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, sulfonyl aryl), 7.45 (d, J = 7.6 Hz, 1H, oxazinan-H), 4.32 (s, 2H, CH₂NHSO₂), 3.78 (t, J = 6.0 Hz, 2H, oxazinan-CH₂), 2.56 (s, 3H, CH₃).
- ¹³C NMR : δ 169.8 (C=O), 163.2 (C-F), 138.4 (pyridine-C), 132.1–116.7 (aryl-C).
Mass Spectrometry : ESI-MS m/z 507.2 [M+H]⁺ (calc. 507.19).
X-ray Crystallography : Single-crystal analysis (triclinic P1 space group) confirms the racemic mixture and hydrogen-bonded chains along the a-axis.
Challenges and Alternative Approaches
- Stereochemical Control : The 1,3-oxazinan ring exhibits chair conformations, but sulfonylation introduces axial chirality. Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.
- Byproduct Formation : Over-sulfonylation at the 2-position occurs if stoichiometry exceeds 1.2:1 (sulfonyl chloride:amine). Reducing equivalents to 1.05:1 suppresses this side reaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
